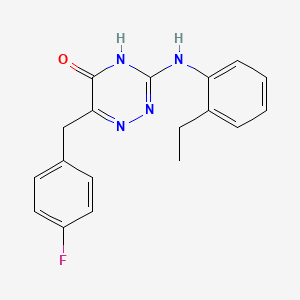3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
CAS No.: 905764-91-2
Cat. No.: VC5009697
Molecular Formula: C18H17FN4O
Molecular Weight: 324.359
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 905764-91-2 |
|---|---|
| Molecular Formula | C18H17FN4O |
| Molecular Weight | 324.359 |
| IUPAC Name | 3-(2-ethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C18H17FN4O/c1-2-13-5-3-4-6-15(13)20-18-21-17(24)16(22-23-18)11-12-7-9-14(19)10-8-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
| Standard InChI Key | MDEIAEVAUQJQQP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Physicochemical Properties
Core Triazinone Framework
The compound’s 1,2,4-triazin-5(4H)-one core is a six-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4, with a ketone group at position 5 . This scaffold confers planarity and hydrogen-bonding capacity, which are critical for interactions with biological targets. Comparative studies of similar triazinones, such as 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one (CAS 33509-43-2), reveal that substituents at positions 3 and 6 significantly modulate solubility and stability .
Substituent Effects
-
3-((2-Ethylphenyl)amino) Group: The 2-ethylphenyl moiety introduces steric bulk and lipophilicity, potentially enhancing membrane permeability. The ethyl group’s electron-donating effects may stabilize the aromatic system through resonance .
-
6-(4-Fluorobenzyl) Group: Fluorine’s electronegativity increases polarity, while the benzyl group contributes π-π stacking capabilities. This combination balances hydrophobicity and dipole interactions, a feature observed in COX-II inhibitors like PYZ49 .
Table 1: Estimated Physicochemical Properties
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
-
1,2,4-Triazin-5(4H)-one Core: Accessible via cyclization of thiosemicarbazides or condensation of amidrazones with carbonyl compounds .
-
Substituent Introduction:
Step 1: Core Formation
A thiosemicarbazide intermediate is cyclized in the presence of acetic anhydride to yield 3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, as demonstrated in analogous syntheses .
Step 2: Functionalization at Position 3
Reaction with 2-ethylphenylamine in DMF at 80°C for 16 hours replaces the mercapto group via SNAr, facilitated by potassium carbonate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume